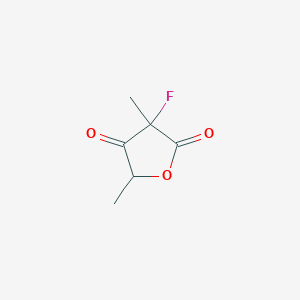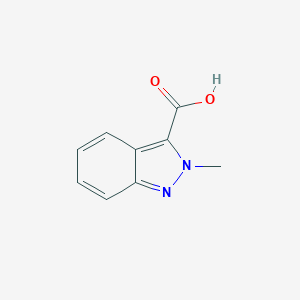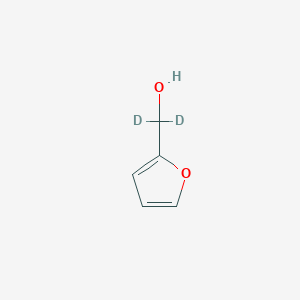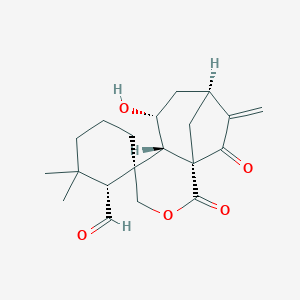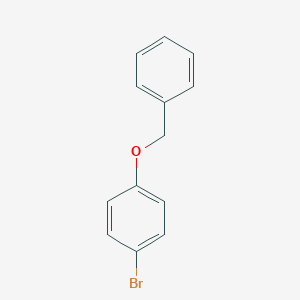
4-苄氧基溴苯
概述
描述
Synthesis Analysis
4-Benzyloxybromobenzene can be synthesized from p-dibromobenzene derivatives through a series of chemical reactions, including Sonogashira coupling reaction and the removal of acetone in an alkaline medium. The structures of the synthesized compounds are characterized by techniques such as GPC and 1H NMR (Luo Chun-hua, 2007).
Molecular Structure Analysis
The molecular structure of gaseous monobromobenzene, a related compound, has been studied using electron diffraction and microwave rotational constants. This study provides insight into the geometry of the benzene ring, indicating significant angular distortion at the ipso carbon atom due to the electronegative substituent. Such structural insights are crucial for understanding the reactivity and properties of 4-benzyloxybromobenzene (Almenningen et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving 4-benzyloxybromobenzene are not directly detailed in the available research. However, studies on related bromobenzene derivatives indicate their value as precursors in organic synthesis, such as in the formation of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These reactions highlight the chemical versatility and utility of bromobenzene derivatives (S. Hsiao et al., 2000).
Physical Properties Analysis
While specific studies on the physical properties of 4-benzyloxybromobenzene were not identified, research on similar compounds, such as 1,4-diphenoxybenzene, reveals their crystal structures and dynamics. These studies are fundamental for understanding how the structure affects the physical properties and reactivity of the compound (Clayden et al., 1990).
Chemical Properties Analysis
Research on 4-benzyloxybromobenzene's chemical properties directly is limited, but studies on related compounds, such as tetrafluorobenzenes, provide insights into the effects of substitution on the benzene ring. These studies indicate slight deviations from symmetry in the ring structure, affecting the compound's chemical behavior (Schei et al., 1984).
科学研究应用
它被用于对2-和3-氨基苯磺酰胺进行选择性N-酰化 (Kravchenya, 1990)。
这种化合物用于合成库默斯烷,其具有进一步的研究应用 (Laschober & Kappe, 1990)。
它作为各种有机转化的前体,特别是在基于苯亚炔中间体形成的反应中 (Diemer, Leroux, & Colobert, 2011)。
4-苄氧基溴苯已被用于合成能够形成二烯基的碳氢化合物 (Wittig, 1980)。
由这种化合物制成的分子晶体可以构建具有高氢键和体积可访问性的非穿插的三维网络 (Maly, Gagnon, Maris, & Wuest, 2007)。
在气液色谱中,它及其混合物被用作分离接近沸点的间位和对位二取代苯同分异构体的固定相 (Andrews, Schroeder, & Schroeder, 1972)。
安全和危害
4-Benzyloxybromobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only in well-ventilated areas and contact with skin, eyes, and clothing should be avoided .
属性
IUPAC Name |
1-bromo-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSGILAXUXMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218142 | |
| Record name | 4-Benzyloxybromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxybromobenzene | |
CAS RN |
6793-92-6 | |
| Record name | 1-(Benzyloxy)-4-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6793-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxybromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006793926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxybromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-phenylmethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

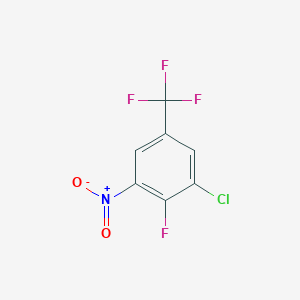
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
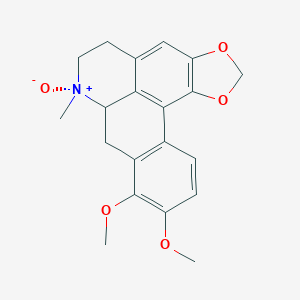
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
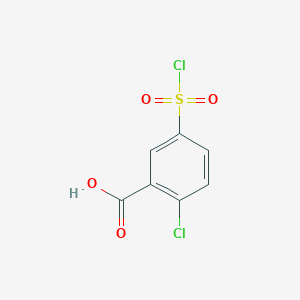
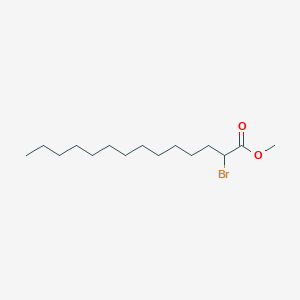
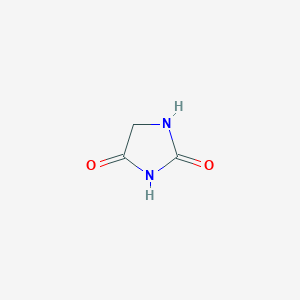
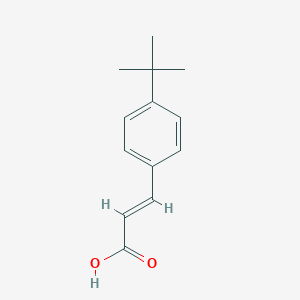
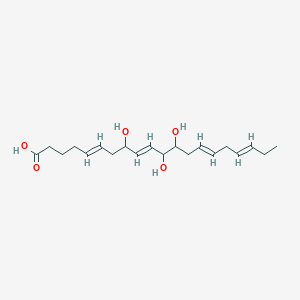
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
